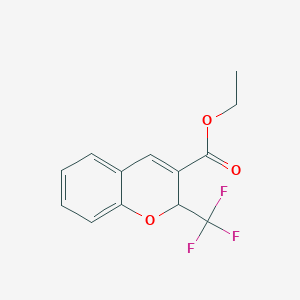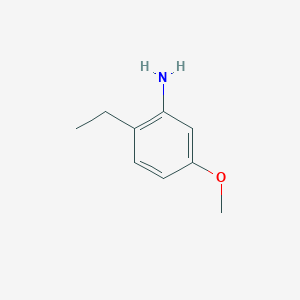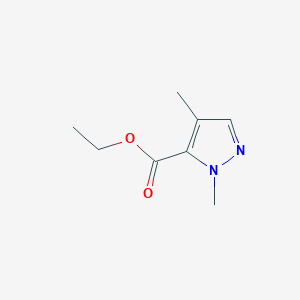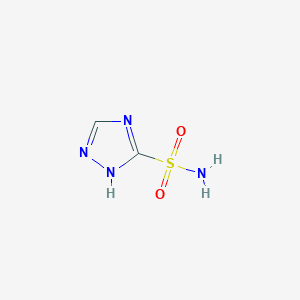
2-(三氟甲基)-2H-色烯-3-羧酸乙酯
描述
Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate is a compound that belongs to the class of organic compounds known as chromenes. Chromenes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The trifluoromethyl group attached to the chromene structure indicates the presence of three fluorine atoms bonded to a single carbon, which can significantly affect the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of related chromene derivatives has been reported through various methods. For instance, a one-pot multicomponent reaction catalyzed by ammonium acetate and acetic acid was used to synthesize ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates from 2-hydroxynaphthoquinone, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate . Additionally, a solvent-free synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates was achieved using silica-immobilized L-proline as a catalyst, which is an environmentally friendly and economical method .
Molecular Structure Analysis
The molecular structure of chromene derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was determined using IR, NMR, MS, and X-ray single crystal analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds.
Chemical Reactions Analysis
Chromene derivatives can undergo a variety of chemical reactions. The redox reaction of 2-trifluoromethylchromones with ethyl mercaptoacetate in the presence of triethylamine leads to the formation of 1,2-dihydrothieno[2,3-c]chromen-4-ones . Furthermore, 3-nitro-2-trifluoro(trichloro)methyl-2H-chromenes have been shown to undergo heterodiene cycloaddition with high stereoselectivity and good yields . These reactions highlight the reactivity of chromene derivatives and their potential for forming diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can increase the compound's lipophilicity and chemical stability. The synthesis of 2,2-difluoro-2H-chromenes, for example, demonstrates the influence of fluorine atoms on the reactivity of the molecule under different conditions . The detection limits of carboxylic acid derivatives using ultraviolet and fluorescent detection methods also indicate the sensitivity of these compounds to analytical techniques .
科学研究应用
1. Synthesis of 4-hydroxy-2-(trifluoromethyl) quinolines
- Summary of Application: This research focuses on the synthesis of 4-hydroxy-2-(trifluoromethyl) quinolines through an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives . Quinoline compounds are interesting heterocyclics, because they show various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and also can be used as anticonvulsant agents .
- Methods of Application: Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods .
- Results or Outcomes: The intramolecular cyclization of these products in nitrobenzene under reflux conditions afforded a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .
2. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Summary of Application: This review focuses on the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years . The trifluoromethyl group is a common functional group in many pharmaceuticals and its presence can significantly affect a drug’s properties .
- Methods of Application: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results or Outcomes: The review found that more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
3. Trifluoromethyl ethers
- Summary of Application: This research focuses on trifluoromethyl ethers, which are finding increased utility as a substituent in bioactives . They are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
- Methods of Application: The review covers the detailed chemistry of trifluoromethyl ethers, including their synthesis and properties .
- Results or Outcomes: The review found that more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
4. Trifluoromethylpyridines in Agrochemicals
- Summary of Application: Trifluoromethylpyridines (TFMP) derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application: The review covers the detailed chemistry of TFMP derivatives, including their synthesis and properties .
- Results or Outcomes: The review found that TFMP derivatives are the major use in the protection of crops from pests .
5. 2,2,2-Trifluoroethyl methacrylate
- Summary of Application: 2,2,2-Trifluoroethyl methacrylate (TFEMA) can be used in the preparation of poly (TFEMA), which can be used in the development of acrylic protective coatings .
- Methods of Application: The review covers the detailed chemistry of TFEMA, including its synthesis and properties .
- Results or Outcomes: The review found that TFEMA can be used in the preparation of poly (TFEMA), which can be used in the development of acrylic protective coatings .
6. Trifluoromethyl ethers
- Summary of Application: This research focuses on trifluoromethyl ethers, which are finding increased utility as a substituent in bioactives . They are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
- Methods of Application: The review covers the detailed chemistry of trifluoromethyl ethers, including their synthesis and properties .
- Results or Outcomes: The review found that more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
7. Trifluoromethylpyridines in Agrochemicals
- Summary of Application: Trifluoromethylpyridines (TFMP) derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application: The review covers the detailed chemistry of TFMP derivatives, including their synthesis and properties .
- Results or Outcomes: The review found that TFMP derivatives are the major use in the protection of crops from pests .
8. 2,2,2-Trifluoroethyl methacrylate
- Summary of Application: 2,2,2-Trifluoroethyl methacrylate (TFEMA) can be used in the preparation of poly (TFEMA), which can be used in the development of acrylic protective coatings .
- Methods of Application: The review covers the detailed chemistry of TFEMA, including its synthesis and properties .
- Results or Outcomes: The review found that TFEMA can be used in the preparation of poly (TFEMA), which can be used in the development of acrylic protective coatings .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O3/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)19-11(9)13(14,15)16/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROLCVQVANZPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2OC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159085 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate | |
CAS RN |
215123-89-0 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215123-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)
![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)

